molecular formula C6H10N4O2 B11107995 Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate

Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate

Cat. No.: B11107995
M. Wt: 170.17 g/mol
InChI Key: WKZKELYYDQJFFL-UHFFFAOYSA-N
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Description

Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate involves its interaction with various molecular targets. In medicinal applications, the triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

  • Ethyl 2-((4H-1,2,4-triazol-3-yl)amino)acetate
  • Ethyl 2-((4H-1,2,4-triazol-5-yl)amino)acetate
  • Ethyl 2-((4H-1,2,4-triazol-4-yl)thio)acetate

Comparison: Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate is unique due to the position of the amino group on the triazole ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(1,2,4-triazol-4-ylamino)acetate

InChI

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-9-10-4-7-8-5-10/h4-5,9H,2-3H2,1H3

InChI Key

WKZKELYYDQJFFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNN1C=NN=C1

Origin of Product

United States

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